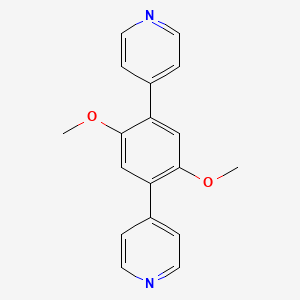

1,4-Dimethoxy-2,5-di(4-pyridyl)benzene

Descripción general

Descripción

1,4-Dimethoxy-2,5-di(4-pyridyl)benzene is a chemical compound with the molecular formula C18H16N2O2 . It has two end 4-pyridine units joined by a benzene ring at 1,4-positions .

Synthesis Analysis

The synthesis of this compound involves complex chemical reactions. For instance, a one-dimensional chain-type dicopper (II) coordination polymer with 1,4-di(4-pyridyl)benzene (dpybz), [Cu2(O2C-tBu)4(dpybz)] (1), is synthesized and characterized by single crystal X-ray diffraction, infrared spectroscopy, and CHN elemental analysis .Molecular Structure Analysis

The molecular structure of this compound can be analyzed using various techniques such as single crystal X-ray diffraction . The structure is also available as a 2D Mol file or as a computed 3D SD file .Chemical Reactions Analysis

The chemical reactions involving this compound are complex and involve various stages. For example, the electrophile for this reaction is a carbocation that forms when 3-methyl-2-butanol reacts with sulfuric acid .Physical And Chemical Properties Analysis

The physical and chemical properties of this compound can be analyzed using various techniques. For instance, its boiling point is predicted to be 409.6±40.0 °C, and its density is predicted to be 1.148±0.06 g/cm3 .Aplicaciones Científicas De Investigación

Metalation Behavior in Organometallic Chemistry

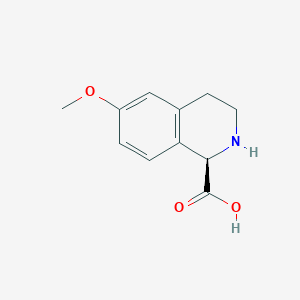

1,3-Di(2-pyridyl)benzene, a related compound, demonstrates unique reactivity with Pd(II) and Pt(II), highlighting the potential of 1,4-dimethoxy-2,5-di(4-pyridyl)benzene derivatives in synthesizing complex organometallic structures. This behavior underscores the versatility of such compounds in creating metal-ligand architectures, potentially applicable to this compound (Cárdenas, Echavarren, & Arellano, 1999).

Tuning Luminescence in Conjugated Polymers

This compound has been explored for its ability to influence the structural and spectroscopic properties of heteroatomic conjugated polymers. Protonation of the pyridine rings, accompanied by intramolecular hydrogen bonding, induces significant changes in the absorption and emission profiles of the polymers, providing a method for tuning their luminescent properties (Monkman et al., 2002).

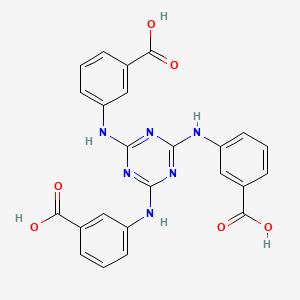

Supramolecular Chemistry and Metal-Organic Frameworks

The novel synthesis of E,E-2,5-dimethoxy-1,4-bis[2-(4-ethylcarboxylatestyril)]benzene via the Heck reaction demonstrates the compound's potential as a precursor in the development of phenylenevinylene systems. These systems are critical for building metal–organic frameworks (MOFs) and exploring supramolecular chemistry applications, showcasing the compound's utility in creating advanced materials (Alzate, Hinestroza, & Sierra, 2013).

Electropolymerization for Conducting Polymers

Derivatives of this compound have been used in the synthesis of conducting polymers via electropolymerization, demonstrating low oxidation potentials and forming polymers that are stable in their conducting form. This research points towards the potential of such compounds in electronic applications, particularly in the development of low-cost, high-performance conducting polymers (Sotzing, Reynolds, Katritzky, Soloducho, Belyakov, & Musgrave, 1996).

Coordination Chemistry for Structural Diversity

1,2-Dimethoxy-4,5-bis(2-pyridylethynyl)benzene, a structurally similar compound, exhibits diverse coordination geometries with metal centers, leading to molecular ring closure, dimerization, and polymer formation. This versatility highlights the potential of this compound in generating a wide range of structures through coordination chemistry, which could be exploited in catalysis, molecular recognition, or as building blocks for nanomaterials (Fiscus, Shotwell, Layland, Smith, Loye, & Bunz, 2001).

Mecanismo De Acción

Target of Action

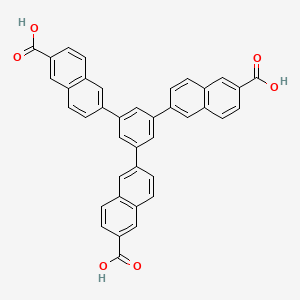

It’s known that this compound can be used as monomers to synthesize metal-organic frameworks (mofs) materials .

Mode of Action

It’s known that this compound can form complexes with other substances , which suggests that it may interact with its targets through complex formation.

Biochemical Pathways

Given its use in the synthesis of mofs, it may be involved in the formation of these complex structures .

Result of Action

It’s known that this compound can form a 3d twofold interpenetrating framework , which suggests that it may have structural effects at the molecular level.

Action Environment

It’s known that this compound is stable under normal room temperature conditions .

Safety and Hazards

Direcciones Futuras

The future directions of research on 1,4-Dimethoxy-2,5-di(4-pyridyl)benzene could involve exploring its potential applications in various fields. For instance, it has been used in the preparation of a highly porous metal–organic framework . Another study demonstrated the controllable formation of high and low conductance states by simply tuning the velocity of electrode displacement in the pushing process .

Propiedades

IUPAC Name |

4-(2,5-dimethoxy-4-pyridin-4-ylphenyl)pyridine | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H16N2O2/c1-21-17-11-16(14-5-9-20-10-6-14)18(22-2)12-15(17)13-3-7-19-8-4-13/h3-12H,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QFLTVIGJZBWUMK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1C2=CC=NC=C2)OC)C3=CC=NC=C3 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H16N2O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

292.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-Chloro-7-(trifluoromethyl)pyrrolo[1,2-A]quinoxaline](/img/structure/B3177183.png)

![[1-(2S,5S)-2,5-Dimethylphospholanyl]-[2-(2S,5S)-2,5-dimethylphospholanyl-1-oxide]benzene](/img/structure/B3177200.png)

![3-(3,5-Dimethylphenyl)-1-[3-(3,5-dimethylphenyl)-2-hydroxy-5,6,7,8-tetrahydronaphthalen-1-yl]-5,6,7,8-tetrahydronaphthalen-2-ol](/img/structure/B3177245.png)

![(3aS,8aS)-(+)-4,4,8,8-Tetrakis(3,5-di-i-propylphenyl)tetrahydro-2,2-dimethyl-6-phenyl-1,3-dioxolo[4,5-e]dioxaphosphepin](/img/structure/B3177268.png)

![4,6-Dichloropyrazolo[1,5-A]pyridine](/img/structure/B3177283.png)